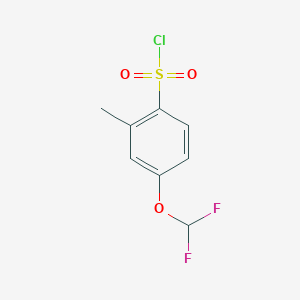

4-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

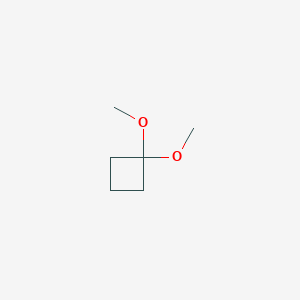

“4-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C7H5ClF2O3S . It is used in various chemical reactions and has been mentioned in the context of difluoromethylation processes .

Synthesis Analysis

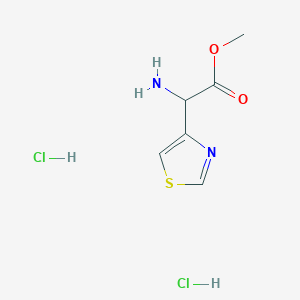

The synthesis of compounds similar to “this compound” has been discussed in the context of difluoromethylation processes . For instance, an impurity was isolated from crude synthesized roflumilast and characterized, which confirmed the structure as N - (3,5-dichloropyrid-4-yl)-4-difluoromethoxy-3-hydroxybenzamide . This compound was synthesized from 4-difluoromethoxy-3-hydroxybenzaldehyde .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C7H5ClF2O3S . The average mass of the molecule is 242.628 Da, and the monoisotopic mass is 241.961594 Da .Chemical Reactions Analysis

The compound plays a role in difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Physical And Chemical Properties Analysis

The compound has a boiling point of 265-266 °C and a density of 1.523 g/mL at 25 °C . The refractive index is n20/D 1.5150 .Aplicaciones Científicas De Investigación

Synthesis of High-Purity Chemicals

4-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride is used in the synthesis of high-purity chemicals. A notable example is the synthesis of 1-chloro-2,6-difluorobenzene, which is achieved through the direction of fluorine substitution to the ortho and para positions of the aryl ring using sulfonyl chloride. This method results in good overall yield and requires only low-cost commodity chemicals, making the high-purity 1-chloro-2,6-difluorobenzene useful as an intermediate for active ingredients in agricultural and pharmaceutical applications (Moore, 2003).

Development of Phthalocyanines

Another application is in the synthesis and characterization of polyfluoroalkoxysulfonyl phthalonitriles and corresponding zinc and cobalt phthalocyanines. These are formed through the reaction of 1,2-dicyanobenzene-4-sulfonyl chloride with different polyfluoro alcohols. The influence of solvent and substituents on the aggregation of these phthalocyanine complexes is significant, as the polyfluoroalkoxysulfonyl groups stabilize both HOMO and LUMO of the complexes compared to alkoxy- or polyfluoroalkoxy-substituted analogs (Kondratenko et al., 1999).

Generation of Trifluoromethyl Thiolsulphonates

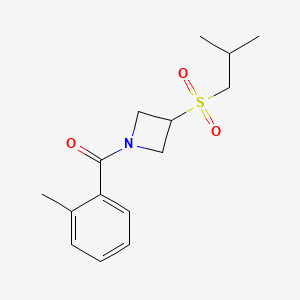

The compound is also crucial in the generation of trifluoromethyl thiolsulphonates. A novel and efficient tandem reaction of sulfonyl chloride and trifluoromethylsulfanylamide is described for synthesizing various trifluoromethyl thiolsulphonates with broad functional group tolerance. This process suggests that sulfinate generated from sulfonyl chloride is a critical intermediate in the synthesis (Li et al., 2017).

Solvation Bifunctional Catalysis

Sulfonyl chloride derivatives, including this compound, are involved in solvation bifunctional catalysis. The rate constants for the hydrolysis of sulfonyl chlorides in various solvent mixtures show nonmonotonic concentration dependences, influenced by the sulfonyl chloride structure and the degree of complementarity of the hydration complexes to the solvent structure (Ivanov et al., 2005).

Synthesis of Enzyme Inhibitors

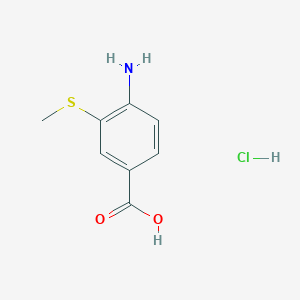

This compound is also used in synthesizing enzyme inhibitors. For example, research focusing on enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties utilized 4-methylbenzenesulfonyl chloride in their synthesis. These compounds showed substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase, indicating potential applications in pharmaceutical research (Abbasi et al., 2019).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

For instance, compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .

Mode of Action

It can be inferred that the compound might interact with its targets through hydrogen bonding, given the presence of the difluoromethoxy group .

Biochemical Pathways

Fluorinated compounds are known to have a wide range of biological activities, including antibacterial, antifungal, hypoglycemic, anti-thyroid, diuretic, and anti-hiv properties .

Result of Action

Fluorinated compounds are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

4-(difluoromethoxy)-2-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O3S/c1-5-4-6(14-8(10)11)2-3-7(5)15(9,12)13/h2-4,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWPGOHRXSPSCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

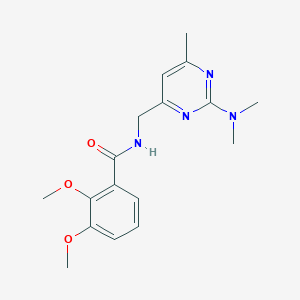

![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2475213.png)

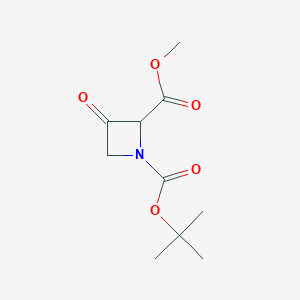

![Tert-butyl N-[4-(sec-butyl)pyrimidin-5-YL]carbamate](/img/structure/B2475215.png)

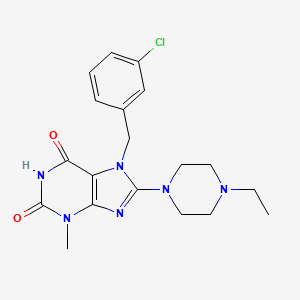

![Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2475220.png)

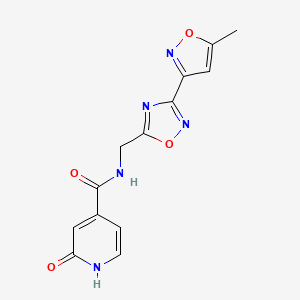

![[(4-Methylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2475225.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2475231.png)